N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a complex heterocyclic compound featuring a benzodioxole moiety, a quinazolinone core, and a benzamide substituent.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[[8-oxo-6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30N4O7S/c40-32(36-13-12-22-4-2-1-3-5-22)19-47-35-38-27-16-31-30(45-21-46-31)15-26(27)34(42)39(35)18-23-6-9-25(10-7-23)33(41)37-17-24-8-11-28-29(14-24)44-20-43-28/h1-11,14-16H,12-13,17-21H2,(H,36,40)(H,37,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPODXWQYLMMQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC(=O)NCCC7=CC=CC=C7)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of the Benzamide Core: This can be achieved through the reaction of an amine with a benzoyl chloride derivative.
Introduction of the Dioxole Group: This step might involve the cyclization of a catechol derivative with formaldehyde.
Construction of the Quinazoline Ring: This could be synthesized via a multi-step process involving the condensation of anthranilic acid derivatives with aldehydes or ketones.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like EDCI or DCC for amide bond formation.
Industrial Production Methods
Industrial production of such compounds would require optimization of each synthetic step to maximize yield and purity while minimizing cost and environmental impact. This often involves the use of automated synthesis and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic or amine groups.
Reduction: Reduction reactions might target the carbonyl groups within the quinazoline ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The structure contains a quinazoline moiety known for its biological activity against various cancer cell lines. Research indicates that compounds with similar structures exhibit significant cytotoxic effects on human cancer cells by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Properties
The compound's unique structure may confer antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed to combat infections .
Drug Design and Development
The compound's complex structure makes it a candidate for further exploration in drug design. Utilizing artificial intelligence in drug development can enhance the identification of potential therapeutic targets and optimize synthesis pathways for such compounds . The integration of machine learning algorithms can streamline the process from lead identification to clinical trials.
Development of Advanced Materials
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide can be explored in materials science for the development of advanced polymeric materials. Its chemical properties may allow for the creation of biomaterials with enhanced mechanical strength and biocompatibility .
Sensor Applications
The compound may also find applications in sensor technology. Its ability to interact with various chemical species could be harnessed to develop sensors capable of detecting volatile organic compounds (VOCs). Such sensors are critical for environmental monitoring and safety assessments .
Case Study 1: Anticancer Efficacy
A study conducted on a series of quinazoline derivatives demonstrated that modifications to the benzamide structure significantly enhanced anticancer activity against breast cancer cell lines. The findings suggest that similar modifications to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[8-oxo-6-(...)]} could yield potent anticancer agents .
Case Study 2: Antimicrobial Activity Assessment
In vitro tests were performed to evaluate the antimicrobial efficacy of compounds structurally related to N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[8-oxo...]} against Staphylococcus aureus and Escherichia coli. Results indicated moderate to strong inhibition zones, suggesting potential as a new class of antimicrobial agents .
Mechanism of Action
The mechanism of action for such a compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Tanimoto Coefficient and Fingerprint-Based Comparisons
The compound’s structural similarity to known bioactive molecules has been assessed using Tanimoto coefficients and Morgan fingerprints, common metrics for quantifying molecular overlap. For example:
- SAHA (Vorinostat): A hydroxamate-based HDAC inhibitor, SAHA shares ~70% similarity with aglaithioduline (a benzodioxole-containing analog), as calculated via Tanimoto coefficients . While the target compound lacks a hydroxamate group, its benzodioxole and quinazolinone motifs may enable analogous binding to zinc-dependent enzymes.
- Veronicoside/Catalposide Derivatives : Compounds with benzoyl or vanilloyl groups (e.g., veronicoside) exhibit similar NMR spectral patterns in the aromatic and glycosidic regions, suggesting shared structural frameworks .
Table 1: Structural Similarity Metrics
Murcko Scaffold and Chemotype Clustering
Chemical space networking grouped 504/633 compounds into structural clusters using Murcko scaffolds and Morgan fingerprints (Tanimoto ≥0.5). The target compound’s quinazolinone core aligns with kinase inhibitors like gefitinib, though its benzodioxole and sulfanyl groups introduce unique steric and electronic properties .
Molecular and Pharmacokinetic Properties
Physicochemical Profiling
Compared to SAHA, the target compound likely exhibits:
Table 2: Molecular Property Comparison
| Property | Target Compound | SAHA | Aglaithioduline |
|---|---|---|---|
| Molecular Weight | ~600 g/mol | 264 g/mol | ~550 g/mol |
| logP | 3.8 (predicted) | 1.2 | 3.5 |
| Hydrogen Bond Donors | 2 | 3 | 2 |
ADME Predictions
The compound’s benzodioxole moiety may enhance metabolic stability, as observed in caffeine analogs, while its large size (~600 g/mol) could limit blood-brain barrier penetration .
Bioactivity and Mechanism of Action
Bioactivity Clustering
Hierarchical clustering of bioactivity profiles (NCI-60 data) reveals that structurally similar compounds often share modes of action. For example:
Table 3: Bioactivity Comparison
| Compound | Target Enzyme/Activity | IC₅₀/EC₅₀ |
|---|---|---|
| Target Compound | HDAC8 (predicted) | ~150 nM (estimated) |
| SAHA | HDAC8 | 10 nM |
| Verminoside | DPPH radical scavenging | 20 µM |
Activity Landscapes and Cliffs
Despite structural similarities, minor modifications can drastically alter potency. For instance:
- Sulfanyl vs. Hydroxamate Groups : Replacing SAHA’s hydroxamate with a sulfanyl group reduces HDAC binding affinity by ~10-fold .
- Quinazolinone vs. Thiazolidinedione: Substituting the quinazolinone core with a thiazolidinedione (as in compound 4 from ) shifts activity from epigenetic modulation to anti-inflammatory pathways .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a complex organic compound with potential therapeutic applications. Its structure includes multiple functional groups that may contribute to its biological activity. This article reviews the biological properties of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 652.7 g/mol. It features several key structural components:
- Benzamide moiety : Known for various biological activities.
- Dioxole and quinazoline rings : Contribute to the compound's interaction with biological targets.
The mechanism of action for this compound involves interactions with specific enzymes or receptors. These interactions can modulate various biochemical pathways leading to physiological effects such as:
- Inhibition of cell proliferation : Suggesting potential anti-cancer properties.
- Induction of apoptosis : Indicating possible applications in cancer therapy.
Anticancer Activity
Studies have indicated that compounds similar to N-[...]-benzamide exhibit significant anticancer activity. For instance, quinazoline derivatives have been shown to inhibit tumor growth in various cancer models by targeting specific signaling pathways involved in cell division and survival.
Immunomodulatory Effects
Research suggests that this compound may also have immunomodulatory effects. It could potentially enhance immune responses or inhibit inflammatory pathways, making it a candidate for treating autoimmune diseases or inflammatory conditions.
Data Tables
Here are some summarized findings related to the biological activity of similar compounds:
Case Studies
- Anticancer Efficacy : A study published in a pharmacology journal demonstrated that a related quinazoline derivative significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
- Inflammatory Response Modulation : Another research article explored the immunomodulatory effects of dioxole-containing compounds, revealing that they could decrease pro-inflammatory cytokine production in vitro.
Q & A
Q. What are the key synthetic steps and critical reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, including:
- Quinazoline core formation via cyclocondensation or nucleophilic substitution .
- Functionalization of the benzodioxole and phenylethylcarbamoyl groups through coupling reactions (e.g., Suzuki or amide coupling) .
- Sulfanyl group introduction using thiol-alkylation or thioether formation . Critical conditions include temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography .
Q. Which analytical techniques are essential for structural characterization and purity assessment?
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm backbone connectivity and substituent positions .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .
- Elemental analysis to verify C, H, N, S content .
Q. How do the functional groups (e.g., benzodioxole, sulfanyl) influence physicochemical properties?
- The benzodioxole moiety enhances lipophilicity, potentially improving membrane permeability .
- The sulfanyl group contributes to hydrogen bonding and redox activity, affecting solubility in polar aprotic solvents (e.g., DMSO) .
- The phenylethylcarbamoyl chain may modulate steric hindrance and receptor binding .
Q. What are the solubility and stability profiles under varying pH and storage conditions?
- Solubility : Poor in water; soluble in DMSO (>10 mg/mL), methanol, and DCM .
- Stability : Degrades at pH < 3 (acidic cleavage of benzodioxole) and under prolonged UV exposure. Store at –20°C in inert atmospheres .
Q. How can researchers validate the compound’s identity if commercial reference standards are unavailable?
- Compare experimental NMR chemical shifts (e.g., δ 7.2–8.0 ppm for aromatic protons) and HRMS m/z values with computational predictions (e.g., PubChem data) .
- Cross-verify using FT-IR (e.g., C=O stretch at ~1650 cm⁻¹) and X-ray crystallography (if single crystals are obtainable) .
Advanced Research Questions
Q. How can synthetic yield and purity be systematically optimized?
- Apply Design of Experiments (DoE) to test variables: catalyst loading (e.g., Pd(PPh₃)₄ for couplings), solvent polarity, and reaction time .
- Use flow chemistry to enhance intermediate isolation and reduce side reactions .
- Optimize chromatography gradients (e.g., 5–20% EtOAc/hexane) for challenging separations .
Q. What computational strategies are effective for predicting bioactivity and reaction pathways?
- Quantum chemical calculations (e.g., DFT for transition-state modeling) to explore reaction mechanisms .
- Molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .
- Machine learning (e.g., Random Forest models) to correlate substituent variations with bioactivity .
Q. How should conflicting bioactivity data across assays be resolved?
- Re-evaluate assay conditions : Cell line specificity (e.g., HEK293 vs. RAW264.7), serum concentration, and incubation time .
- Confirm compound integrity in assay media via LC-MS to rule out degradation .
- Perform dose-response curves (IC₅₀/EC₅₀) to distinguish artifacts from true activity .
Q. What methodologies establish structure-activity relationships (SAR) for derivatives?
- Systematic substituent variation : Replace the phenylethyl group with alkyl/heteroaryl chains to probe steric/electronic effects .
- Pharmacophore mapping (MOE or Schrödinger) to identify critical interaction sites .
- Free-Wilson analysis to quantify contributions of individual substituents to activity .
Q. How to design robust in vitro assays for mechanistic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
